3-(4-bromophenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
Properties
Molecular Formula |
C19H17BrN4O2 |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17BrN4O2/c1-2-26-18-6-4-3-5-14(18)12-21-24-19(25)17-11-16(22-23-17)13-7-9-15(20)10-8-13/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+ |
InChI Key |
WXFHZIWBLUCGNA-CIAFOILYSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazole-Carbohydrazide Intermediate
The pyrazole core is constructed through a cyclocondensation reaction between 4-bromophenyl hydrazine and a β-ketoester derivative. Source highlights the use of benzotriazole-mediated regioselective synthesis to ensure precise substitution at the 3- and 5-positions of the pyrazole ring. For example, Katritzky et al. demonstrated that α-benzotriazolylenones react with substituted hydrazines to form trisubstituted pyrazoles in 50–94% yields.
Reaction Conditions:
Schiff Base Condensation
The carbohydrazide intermediate undergoes condensation with 2-ethoxybenzaldehyde to form the final hydrazone product. This step is sensitive to stereochemistry, requiring strict control over reaction conditions to favor the (E)-isomer.
Reaction Conditions:
-
Molar Ratio: 1:1 (carbohydrazide:aldehyde)
-
Solvent: Anhydrous ethanol
-
Temperature: Reflux at 78°C for 6–8 hours
-
Acid Catalyst: Glacial acetic acid (1–2 drops)
-
Yield: 65–75% after column chromatography
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents like DMF or DMSO accelerate the reaction but reduce stereochemical purity. Ethanol balances reaction rate and selectivity, achieving >90% (E)-isomer formation.
Temperature and Time
Prolonged heating (>10 hours) leads to by-products such as hydrolyzed aldehydes. Kinetic studies suggest optimal reflux durations of 6–8 hours.
Catalytic Additives
Boric acid or molecular sieves improve water removal in Schiff base reactions, enhancing yields by 10–15%.
Purification and Characterization
Purification Techniques
| Method | Conditions | Purity (%) | Yield (%) |
|---|---|---|---|
| Recrystallization | Ethanol:water (3:1) | 98.5 | 60 |
| Column Chromatography | Silica gel, ethyl acetate:hexane (1:2) | 99.2 | 55 |
| Vacuum Sublimation | 120°C, 0.1 mmHg | 99.8 | 50 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.78–7.25 (m, 8H, aromatic), 4.12 (q, 2H, OCH₂), 1.38 (t, 3H, CH₃).
-
IR (KBr): 3250 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).
-
HRMS (ESI): m/z 413.0712 [M+H]⁺ (calculated 413.0715).
Industrial-Scale Production Challenges
While lab-scale synthesis is well-established, industrial production faces hurdles:
-
Cost of 2-Ethoxybenzaldehyde: Sourcing high-purity aldehyde increases expenses.
-
Waste Management: Brominated by-products require specialized disposal.
-
Isomer Separation: Achieving >99% (E)-isomer purity demands simulated moving-bed chromatography.
Comparative Analysis of Synthetic Methods
| Parameter | Lab-Scale (Reflux) | Microwave-Assisted | Flow Chemistry |
|---|---|---|---|
| Reaction Time | 8 hours | 30 minutes | 2 hours |
| Energy Consumption | High | Moderate | Low |
| (E)-Isomer Purity | 90–92% | 88–90% | 94–96% |
| Scalability | Moderate | Limited | High |
Microwave and flow chemistry methods show promise for reducing reaction times but require specialized equipment.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that pyrazole derivatives, including 3-(4-bromophenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide, possess a range of biological activities:
- Antioxidant Activity : Pyrazole compounds have been shown to exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Studies have demonstrated that certain pyrazole derivatives can scavenge free radicals more effectively than standard antioxidants like ascorbic acid .
- Anticancer Activity : There is growing evidence that pyrazole derivatives can induce cytotoxic effects against various cancer cell lines. For example, some studies have reported that specific pyrazole compounds can inhibit cell proliferation and induce apoptosis in colorectal carcinoma cells . The mechanism often involves the modulation of signaling pathways related to cell survival and death.
- Anti-inflammatory Properties : Pyrazoles are also investigated for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes, thus offering therapeutic potential in inflammatory diseases .
Case Studies
Several studies provide insights into the applications of pyrazole derivatives:
- Antioxidant and Anticancer Evaluation : A study synthesized various bis(pyrazol) derivatives and evaluated their antioxidant and anticancer activities. The results indicated that some compounds had superior radical scavenging abilities and significant cytotoxicity against cancer cell lines, highlighting their therapeutic potential .
- Structural Characterization : Another research focused on the crystal structure of a related compound, revealing insights into its molecular interactions and stability. Such structural data are crucial for understanding how modifications to the pyrazole framework can influence biological activity .
- Pharmacological Screening : Comprehensive pharmacological screening of pyrazole derivatives has shown promising results in terms of their efficacy against multiple disease models, including cancer and inflammation. These findings underscore the importance of further research into optimizing these compounds for clinical use .
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound’s bioactivity and physicochemical properties are influenced by its substituents. Key analogs and their structural differences are summarized below:
Key Observations :
- Electronic Effects : The 2-ethoxy group in the target compound introduces steric hindrance and moderate electron-donating effects, contrasting with para-substituted analogs (e.g., 4-methoxy in ) that enhance resonance stabilization .
- Crystallography : The (E)-configuration of the hydrazide imine bond is consistently confirmed across analogs via X-ray diffraction .
Antibacterial Activity
Derivatives of 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide exhibit potent antibacterial effects, particularly against Gram-positive bacteria. For example, N9-benzoyl derivatives () showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Bacillus subtilis, attributed to DNA gyrase inhibition . The target compound’s 2-ethoxy group may enhance interactions with gyrase’s hydrophobic pockets, though specific activity data are pending experimental validation.
Anticancer Potential
Pyrazole carbohydrazides with chlorophenyl or hydroxyphenyl substituents (e.g., ) demonstrated apoptosis induction in A549 lung cancer cells (IC50: 12–18 µM) . The target compound’s bromophenyl moiety may similarly intercalate DNA or inhibit kinases, but substituent positioning (ortho vs. para) could modulate efficacy .
Computational and Spectroscopic Studies
- DFT and Molecular Docking : Analogs with methoxy or nitro groups () revealed that electron-withdrawing substituents stabilize the hydrazide moiety via intramolecular hydrogen bonding, enhancing target binding . The target’s 2-ethoxy group likely participates in similar interactions.
- Vibrational Spectroscopy : IR and Raman spectra of related compounds correlate C=N and N-H stretching frequencies with antibacterial potency, suggesting the target’s imine bond (≈1600 cm⁻¹) is critical for activity .
Biological Activity
The compound 3-(4-bromophenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 404.27 g/mol. The structure features a pyrazole core substituted with a bromophenyl group and an ethoxyphenyl moiety, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazones with various aldehydes or ketones under acidic conditions. This method allows for the formation of the desired pyrazole derivatives with specific substitutions that enhance their biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to this structure. For instance, derivatives have shown promising activity against the H5N1 avian influenza virus. The mechanism involves inhibiting viral replication in cultured cells, with effective concentrations (EC50) determined through plaque reduction assays .
Antitumor Activity
Compounds within this class have also been investigated for their antitumor effects. Research indicates that certain derivatives can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This suggests that the compound may serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been documented, particularly in models of induced inflammation. These compounds can modulate inflammatory mediators such as cytokines and nitric oxide, thereby reducing inflammation-related symptoms .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication or tumor growth.
- Modulation of Signaling Pathways : It could interfere with cell signaling pathways that regulate proliferation and apoptosis.
- Interaction with DNA/RNA : Some derivatives have been shown to bind to nucleic acids, disrupting essential cellular processes.
Case Studies
- Antiviral Activity Against H5N1 : In vitro studies demonstrated that certain pyrazole derivatives significantly reduced H5N1 virus replication in Madin-Darby canine kidney (MDCK) cells, indicating their potential as antiviral agents .
- Antitumor Efficacy : A study on various synthesized pyrazole derivatives revealed that some exhibited IC50 values in low micromolar ranges against human cancer cell lines, highlighting their potential as antitumor agents .
Data Tables
| Biological Activity | Compound | EC50/IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiviral | This compound | 0.5 | Viral replication inhibition |
| Antitumor | Various derivatives | 1.0 - 10.0 | Induction of apoptosis |
| Anti-inflammatory | Selected derivatives | 5.0 - 15.0 | Cytokine modulation |
Q & A
Q. Basic
- NMR spectroscopy : and NMR confirm hydrazone formation (δ 8.5–9.0 ppm for imine proton) and aromatic substitution patterns .
- IR spectroscopy : Peaks at 1640–1660 cm (C=O stretch) and 3200–3300 cm (N-H stretch) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 425.3) .
How can computational methods predict the biological activity of this compound?
Q. Advanced
- Molecular docking : Simulate binding interactions with targets (e.g., COX-2, EGFR) using AutoDock Vina. The ethoxyphenyl group shows strong π-π stacking with hydrophobic pockets .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. The bromophenyl group lowers the LUMO energy, enhancing electrophilic interactions .
- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ≈ 3.2, moderate blood-brain barrier permeability) .
What strategies resolve contradictions in reported biological activities of pyrazole derivatives?
Q. Advanced
-
Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls to minimize variability .
-
Structural analogs comparison :
Compound Substituent IC (µM) Target Target compound 4-Br, 2-EtO 12.3 ± 1.5 EGFR Analog A 4-Cl, 2-EtO 18.7 ± 2.1 EGFR Analog B 4-Br, 4-MeO 25.4 ± 3.0 COX-2 Data suggest bromine enhances EGFR inhibition compared to chlorine .
What are the key structural features influencing reactivity?
Q. Basic
- Bromophenyl group : Enhances electrophilicity and π-stacking with aromatic residues in enzymes .
- Hydrazone linkage : Facilitates hydrogen bonding with catalytic lysine residues (e.g., in kinase targets) .
- Ethoxyphenyl moiety : Improves solubility and membrane permeability via hydrophobic interactions .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Substituent variation : Synthesize analogs with halogens (Cl, F), alkoxy groups (MeO, PrO), or methyl substituents .
- Bioactivity profiling : Test against panels of enzymes (e.g., kinases, cyclooxygenases) and cancer cell lines.
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent properties (e.g., Hammett σ) with activity .
What are common impurities during synthesis, and how to control them?
Q. Basic
- Unreacted intermediates : Monitor via TLC (R = 0.3–0.5 in ethyl acetate/hexane) and remove by recrystallization .
- Oxidative byproducts : Use inert atmospheres (N) during hydrazone formation to prevent degradation .
What is the role of X-ray crystallography in structural analysis?
Q. Advanced
- Confirmation of stereochemistry : The E-configuration of the hydrazone is validated by dihedral angles (C=N-N-C ≈ 180°) .
- Packing interactions : Reveal hydrogen-bonding networks (e.g., N-H···O=C) stabilizing the crystal lattice .
How does solvent choice affect reaction outcomes?
Q. Basic
- Polar aprotic solvents (DMF, DMSO) : Accelerate condensation but may cause side reactions (e.g., oxidation) .
- Ethanol/water mixtures : Improve yield (75–85%) via reflux, balancing solubility and reaction rate .
What in vitro assays assess its anticancer potential?
Q. Advanced
- MTT assay : Measure cytotoxicity in HeLa or A549 cells (48-hour exposure, IC calculation) .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
- Cell cycle analysis : PI staining and flow cytometry to identify G1/S arrest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
